1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine
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Overview
Description
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is a fluorinated organic compound with the molecular formula C11H7F4N3. This compound features a hydrazine group attached to a tetrafluorinated phenyl ring, which is further connected to a pyridine ring. The presence of multiple fluorine atoms and the pyridine moiety imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine typically involves the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles. For instance, pentafluoropyridine can react with hydrazine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted phenyl-pyridine derivatives.
Oxidation Products: Azo compounds.
Reduction Products: Amines.
Scientific Research Applications
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is largely dependent on its chemical structure. The hydrazine group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Pentafluoropyridine: A precursor in the synthesis of fluorinated pyridine derivatives.
2,3,5,6-Tetrafluoropyridine: Similar structure but lacks the hydrazine group.
Fluorinated Phenylhydrazines: Compounds with similar hydrazine functionality but different fluorination patterns.
Uniqueness
1-(2,3,5,6-Tetrafluoro-4-(pyridin-3-yl)phenyl)hydrazine is unique due to the combination of a highly fluorinated phenyl ring and a pyridine moiety, coupled with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H7F4N3 |
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Molecular Weight |
257.19 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluoro-4-pyridin-3-ylphenyl)hydrazine |
InChI |
InChI=1S/C11H7F4N3/c12-7-6(5-2-1-3-17-4-5)8(13)10(15)11(18-16)9(7)14/h1-4,18H,16H2 |
InChI Key |
PQVNMUTXCWKPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=C(C(=C2F)F)NN)F)F |
Origin of Product |
United States |
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